

TTT-3002 indolocarbazole class

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Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

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TTT-3002: An Overview

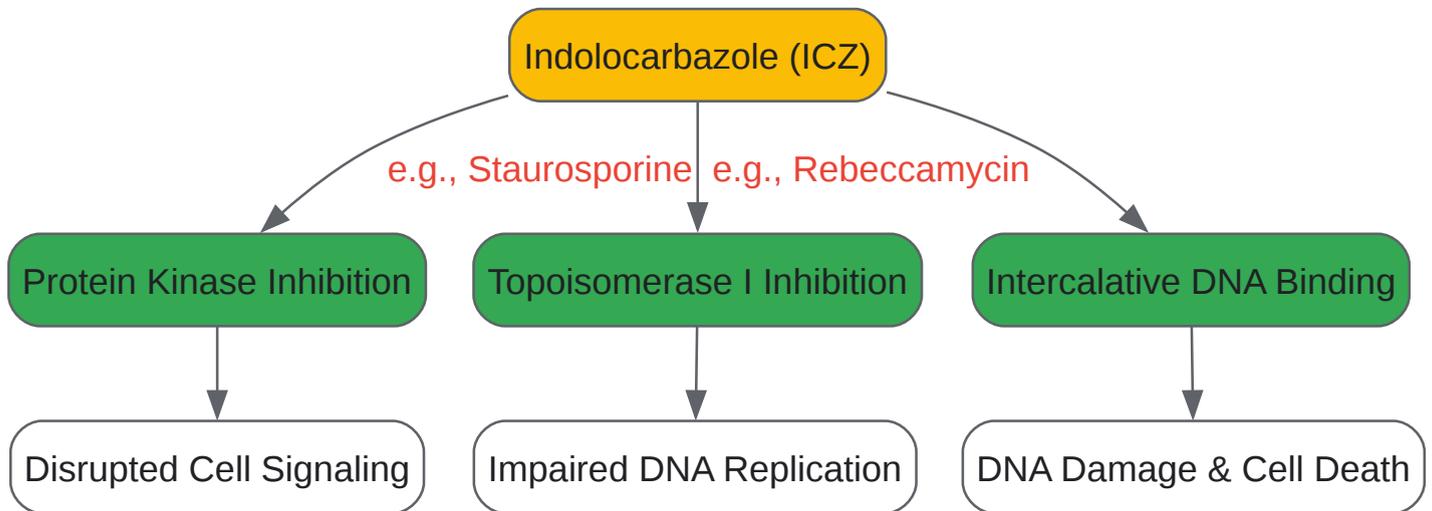
TTT-3002 is identified as a **next-generation FLT3 inhibitor** from the indolocarbazole class that is under development for the treatment of Acute Myeloid Leukemia (AML) [1]. The table below summarizes its key characteristics based on the search results:

Attribute	Description
Drug Class	Next-generation FLT3 inhibitor; Indolocarbazole [1].
Molecular Target	FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase [1].
Therapeutic Context	Developed for FLT3-mutated AML, a high-risk disease with poor prognosis [2] [1].
Development Status	Preclinical and/or early clinical stage (specific phase not detailed) [1].
Stated Rationale	New generation inhibitors like TTT-3002 are theorized to potentially overcome resistance to first-generation FLT3 inhibitors [1].

The Indolocarbazole Class & Its Mechanisms

Indolocarbazoles (ICZs) are a class of alkaloids first isolated in 1977. While TTT-3002's specific data is scarce, the established biological activities of its parent class provide strong insight into its potential mechanisms of action [3].

The following diagram illustrates the primary mechanisms of action associated with indolocarbazole compounds in mammalian cells, which are highly relevant for understanding TTT-3002's potential function.



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The table below compares the key features of two foundational indolocarbazole natural products:

Feature	Staurosporine	Rebeccamycin
Primary Mechanism	Broad-spectrum protein kinase inhibitor (nanomolar potency) [3].	Topoisomerase I inhibitor and DNA intercalator [3].
Structural Key	Non-halogenated, both indole nitrogens glycosylated [3].	Halogenated (often chlorinated), one indole nitrogen with a β -glycosidic bond [3].
Research Impact	Served as a prototype for the development of specific kinase inhibitors [3].	Demonstrated activity against leukemia and melanoma in mice [3].

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References

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